molecular formula C18H15ClN2O2 B5430063 2-[(E)-2-(4-chlorophenyl)ethenyl]-3-(2-hydroxyethyl)quinazolin-4-one

2-[(E)-2-(4-chlorophenyl)ethenyl]-3-(2-hydroxyethyl)quinazolin-4-one

Cat. No.: B5430063
M. Wt: 326.8 g/mol
InChI Key: YJXCBDMPFWBUKG-JXMROGBWSA-N
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Description

2-[(E)-2-(4-chlorophenyl)ethenyl]-3-(2-hydroxyethyl)quinazolin-4-one is a synthetic organic compound that belongs to the quinazolinone family Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Properties

IUPAC Name

2-[(E)-2-(4-chlorophenyl)ethenyl]-3-(2-hydroxyethyl)quinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15ClN2O2/c19-14-8-5-13(6-9-14)7-10-17-20-16-4-2-1-3-15(16)18(23)21(17)11-12-22/h1-10,22H,11-12H2/b10-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJXCBDMPFWBUKG-JXMROGBWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C(=N2)C=CC3=CC=C(C=C3)Cl)CCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(=O)N(C(=N2)/C=C/C3=CC=C(C=C3)Cl)CCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901323983
Record name 2-[(E)-2-(4-chlorophenyl)ethenyl]-3-(2-hydroxyethyl)quinazolin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901323983
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

326.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

1.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49642185
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

433941-42-5
Record name 2-[(E)-2-(4-chlorophenyl)ethenyl]-3-(2-hydroxyethyl)quinazolin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901323983
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(E)-2-(4-chlorophenyl)ethenyl]-3-(2-hydroxyethyl)quinazolin-4-one typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 4-chlorobenzaldehyde and 2-hydroxyethylamine.

    Condensation Reaction: 4-chlorobenzaldehyde undergoes a condensation reaction with 2-hydroxyethylamine in the presence of a suitable catalyst to form an intermediate Schiff base.

    Cyclization: The Schiff base is then subjected to cyclization under acidic or basic conditions to form the quinazolinone ring.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[(E)-2-(4-chlorophenyl)ethenyl]-3-(2-hydroxyethyl)quinazolin-4-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form a carboxylic acid derivative.

    Reduction: The ethenyl group can be reduced to form an ethyl derivative.

    Substitution: The chlorine atom on the phenyl ring can be substituted with other functional groups such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea.

Major Products Formed

    Oxidation: Formation of 2-[(E)-2-(4-chlorophenyl)ethenyl]-3-(2-carboxyethyl)quinazolin-4-one.

    Reduction: Formation of 2-[(E)-2-(4-chlorophenyl)ethyl]-3-(2-hydroxyethyl)quinazolin-4-one.

    Substitution: Formation of derivatives with various functional groups replacing the chlorine atom on the phenyl ring.

Scientific Research Applications

2-[(E)-2-(4-chlorophenyl)ethenyl]-3-(2-hydroxyethyl)quinazolin-4-one has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or dyes.

Mechanism of Action

The mechanism of action of 2-[(E)-2-(4-chlorophenyl)ethenyl]-3-(2-hydroxyethyl)quinazolin-4-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases or interact with DNA to exert its anticancer effects. The exact molecular pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    2-[(E)-2-(4-chlorophenyl)vinyl]pyridine: Similar structure with a pyridine ring instead of a quinazolinone ring.

    3-chloro-2,6-bis(4-chlorophenyl)-3-methylpiperidin-4-one: Contains a piperidin-4-one ring with chlorophenyl groups.

Uniqueness

2-[(E)-2-(4-chlorophenyl)ethenyl]-3-(2-hydroxyethyl)quinazolin-4-one is unique due to its combination of a quinazolinone ring with a hydroxyethyl group and an ethenyl-substituted chlorophenyl ring. This unique structure contributes to its distinct chemical reactivity and potential biological activities, setting it apart from other similar compounds.

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